molecular formula C9H10O3 B1582692 4,5,6,7-tetrahydro-5-methyl-1,3-Isobenzofurandione CAS No. 34090-76-1

4,5,6,7-tetrahydro-5-methyl-1,3-Isobenzofurandione

Cat. No.: B1582692
CAS No.: 34090-76-1
M. Wt: 166.17 g/mol
InChI Key: XJMUIXMLTVKITM-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-5-methyl-1,3-Isobenzofurandione is a chemical compound with the molecular formula C9H10O3 and a molecular weight of 166.1739 g/mol. This compound is a derivative of isobenzofurandione and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the Diels-Alder reaction, which involves the reaction of butadiene with maleic anhydride. The reaction conditions typically require high temperatures and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-5-methyl-1,3-Isobenzofurandione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 4,5,6,7-Tetrahydro-5-methyl-1,3-Isobenzofurandione is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. It is used to investigate the interactions between small molecules and biological targets.

Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic properties. They may be used in the development of new drugs for treating various diseases.

Industry: In industry, the compound is utilized in the manufacture of polymers, resins, and other materials. Its unique chemical properties make it valuable in the production of high-performance materials.

Mechanism of Action

The mechanism by which 4,5,6,7-Tetrahydro-5-methyl-1,3-Isobenzofurandione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of biological processes and the potential therapeutic effects observed in medical applications.

Comparison with Similar Compounds

  • 1,2,3,6-Tetrahydrophthalic anhydride

  • 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride

  • 4-Cyclohexene-1,2-dicarboxylic anhydride

Uniqueness: 4,5,6,7-Tetrahydro-5-methyl-1,3-Isobenzofurandione is unique in its structural features and reactivity compared to similar compounds. Its specific arrangement of atoms and functional groups allows for distinct chemical behavior and applications.

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Properties

IUPAC Name

5-methyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMUIXMLTVKITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058712
Record name 4,5,6,7-Tetrahydro-5-methyl-1,3-isobenzofurandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34090-76-1, 19438-59-6
Record name 1,3-Isobenzofurandione, tetrahydro-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034090761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5,6,7-Tetrahydro-5-methyl-1,3-isobenzofurandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-tetrahydro-5-methyl-1,3-Isobenzofurandione
Reactant of Route 2
4,5,6,7-tetrahydro-5-methyl-1,3-Isobenzofurandione
Reactant of Route 3
4,5,6,7-tetrahydro-5-methyl-1,3-Isobenzofurandione
Reactant of Route 4
4,5,6,7-tetrahydro-5-methyl-1,3-Isobenzofurandione
Reactant of Route 5
4,5,6,7-tetrahydro-5-methyl-1,3-Isobenzofurandione
Reactant of Route 6
4,5,6,7-tetrahydro-5-methyl-1,3-Isobenzofurandione

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